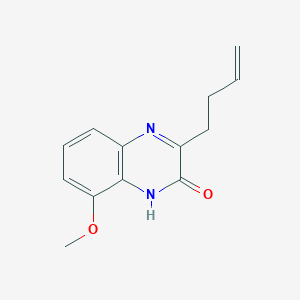

3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

3-but-3-enyl-8-methoxy-1H-quinoxalin-2-one |

InChI |

InChI=1S/C13H14N2O2/c1-3-4-6-10-13(16)15-12-9(14-10)7-5-8-11(12)17-2/h3,5,7-8H,1,4,6H2,2H3,(H,15,16) |

InChI Key |

WFQSGFVPPZLNMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)C(=N2)CCC=C |

Origin of Product |

United States |

Synthesis and Characterization of 3 but 3 En 1 Yl 8 Methoxyquinoxalin 2 Ol

A common and effective method for the synthesis of the quinoxalin-2-one core is the condensation of a substituted o-phenylenediamine (B120857) with an α-ketoester. In this case, the synthesis could commence with 3-methoxy-1,2-phenylenediamine and a suitable α-ketoester, such as ethyl pyruvate, to yield 8-methoxy-3-methylquinoxalin-2-ol.

The subsequent introduction of the but-3-en-1-yl group at the C3 position could be achieved through a variety of C-C bond-forming reactions. One possible approach would be the deprotonation of the methyl group of 8-methoxy-3-methylquinoxalin-2-ol using a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. This nucleophilic species could then react with an allyl halide, such as allyl bromide, in an alkylation reaction to yield the desired product, 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol.

Alternatively, a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, could be employed. This would require the initial synthesis of a 3-halo-8-methoxyquinoxalin-2-ol, which could then be coupled with a corresponding but-3-en-1-ylboronic acid or stannane (B1208499) derivative.

The structural confirmation of the synthesized this compound would be carried out using a combination of spectroscopic techniques.

| Spectroscopic Data | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring, a singlet for the methoxy (B1213986) group protons, and signals for the protons of the but-3-en-1-yl group, including characteristic signals for the vinyl protons. |

| ¹³C NMR | Resonances for the carbon atoms of the quinoxaline core, the methoxy carbon, and the four distinct carbon atoms of the but-3-en-1-yl side chain. |

| IR Spectroscopy | Characteristic absorption bands for the N-H and O-H stretching of the quinoxalin-2-ol tautomer, C=O stretching of the quinoxalin-2-one tautomer, C=C and C=N stretching of the aromatic rings, and C-O stretching of the methoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, which would confirm its molecular formula. |

Physicochemical Properties

The physicochemical properties of 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol can be predicted based on its structure. The presence of the quinoxaline (B1680401) core suggests a relatively high melting point due to the planar aromatic system allowing for efficient crystal packing. The methoxy (B1213986) and butenyl groups would contribute to its solubility in organic solvents, while the hydroxyl group of the quinoxalin-2-ol tautomer could allow for limited solubility in polar protic solvents.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.26 g/mol |

| Appearance | Likely a crystalline solid |

| Melting Point | Expected to be in the range of 150-250 °C, typical for quinoxalin-2-one derivatives. |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water. |

| pKa | The quinoxalin-2-ol moiety is weakly acidic. |

Research and Applications

Retrosynthetic Analysis and Target Compound Disconnection

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. amazonaws.com For this compound, the primary disconnection occurs at the C-3 position of the quinoxalin-2-ol core. This C-C bond cleavage separates the heterocyclic scaffold from the aliphatic side chain.

This initial disconnection identifies two key synthons: the 8-methoxyquinoxalin-2-ol (B1644367) anion (a nucleophile) and a but-3-en-1-yl cation (an electrophile). The synthetic equivalent for the butenyl cation is typically a haloalkene, such as 4-bromobut-1-ene.

A further disconnection of the 8-methoxyquinoxalin-2-ol scaffold simplifies it into more fundamental starting materials. The quinoxaline ring is classically formed via condensation. nih.gov This leads to the disconnection of the heterocyclic ring into 3-methoxy-1,2-phenylenediamine and a two-carbon unit, such as glyoxylic acid or its ester equivalent. This systematic deconstruction provides a clear roadmap for the forward synthesis.

Precursor Design and Synthesis Strategies

Based on the retrosynthetic analysis, the forward synthesis involves the construction of the 8-methoxyquinoxalin-2-ol core, followed by the attachment of the butenyl side chain.

The synthesis of the 8-methoxyquinoxalin-2-ol scaffold begins with a suitable substituted benzene (B151609) derivative. A common starting material is 2-methoxy-6-nitroaniline (B100637). The synthesis proceeds through the following key steps:

Reduction of the Nitro Group: The nitro group of 2-methoxy-6-nitroaniline is reduced to an amine to form 3-methoxy-1,2-phenylenediamine. This reduction can be achieved using various standard reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

Cyclocondensation: The resulting 3-methoxy-1,2-phenylenediamine is then reacted with a suitable two-carbon electrophile to form the quinoxalinone ring. A common and effective reagent for this cyclocondensation is glyoxylic acid or its derivatives. The reaction involves the condensation of the two diamine nitrogens with the aldehyde and carboxylic acid functionalities of glyoxylic acid, followed by dehydration to yield the stable heterocyclic 8-methoxyquinoxalin-2-ol scaffold.

With the 8-methoxyquinoxalin-2-ol scaffold in hand, the next step is the introduction of the but-3-en-1-yl group at the C-3 position. Quinoxalin-2(1H)-ones can be selectively alkylated at the C-3 position under various conditions. rsc.orgchim.it A base-mediated denitrative C3-alkylation of quinoxaline derivatives using unactivated nitroalkanes has been developed, showcasing a novel approach to C-C bond formation at this position. rsc.org Other methods involve radical-mediated processes. researchgate.netnih.gov

A plausible method for this transformation is a direct alkylation reaction. The 8-methoxyquinoxalin-2-ol is first deprotonated with a suitable base to form a nucleophilic anion. This anion then reacts with an electrophilic source of the butenyl group, such as 4-bromobut-1-ene, in a nucleophilic substitution reaction to form the desired C-C bond at the C-3 position. The choice of base and solvent is critical for achieving high yield and selectivity.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the C-3 alkylation of 8-methoxyquinoxalin-2-ol, several parameters can be adjusted. nih.gov

Key Optimization Parameters:

Base: The strength and nature of the base can significantly influence the deprotonation of the quinoxalinol and the subsequent alkylation. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and stronger bases like sodium hydride (NaH).

Solvent: The polarity and aprotic/protic nature of the solvent affect the solubility of the reactants and the rate of the reaction. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) are often effective.

Temperature: The reaction temperature impacts the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to side products. Optimization involves finding a balance to achieve a reasonable reaction time with minimal byproducts.

Catalyst: In some cases, a phase-transfer catalyst or a metal catalyst might be employed to enhance the reaction efficiency, particularly in heterogeneous reaction mixtures. nih.gov

Below is a hypothetical data table illustrating the optimization of the C-3 alkylation reaction.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | Reflux | 24 | 45 |

| 2 | K₂CO₃ | DMF | 80 | 12 | 65 |

| 3 | Cs₂CO₃ | DMF | 80 | 8 | 78 |

| 4 | NaH | THF | 60 | 6 | 85 |

| 5 | NaH | DMF | 60 | 4 | 92 |

Advanced Synthetic Methodologies for Quinoxaline Derivatives

The field of organic synthesis is continually evolving, with a focus on developing more efficient, sustainable, and versatile methods. benthamdirect.com The synthesis of quinoxaline derivatives has benefited from these advancements, moving beyond classical condensation reactions. nih.govmdpi.com Modern approaches include microwave-assisted synthesis, multicomponent reactions, and the use of novel catalytic systems that offer improved yields and shorter reaction times. nih.govmdpi.com

Green chemistry principles aim to reduce the environmental impact of chemical processes. ijirt.org In the context of quinoxaline synthesis, this has led to the development of more sustainable protocols. ekb.egbenthamdirect.com

Key Green Strategies:

Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Green alternatives include the use of water, ionic liquids, or solvent-free reaction conditions. ijirt.org Water, in particular, is an attractive medium due to its low cost, non-toxicity, and non-flammability. mdpi.com

Catalysis: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. benthamdirect.com Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, can be easily recovered and reused, minimizing waste. nih.gov Biocatalysts and organocatalysts also offer environmentally benign alternatives to traditional metal catalysts.

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijirt.orgbenthamdirect.com These techniques often lead to higher yields and cleaner reaction profiles.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-pot and multicomponent reactions are excellent examples of atom-economical strategies for synthesizing complex molecules like quinoxalines. mdpi.com

The integration of these green chemistry principles not only makes the synthesis of quinoxaline derivatives more environmentally friendly but can also lead to more efficient and cost-effective processes. ijirt.orgekb.eg

Catalyst Systems and Reaction Media in Functionalized Quinoxaline Preparation

The choice of catalyst and reaction medium is pivotal in directing the outcome and efficiency of quinoxaline synthesis. Modern synthetic approaches often employ systems that are not only effective but also environmentally benign.

Polyethylene Glycol (PEG-400)

Polyethylene glycol (PEG-400) has emerged as a beneficial reaction medium for the synthesis of quinoxaline derivatives. eurjchem.com It offers a green alternative to volatile organic solvents and can facilitate catalyst-free reactions. For instance, a highly efficient protocol for synthesizing quinoxaline derivatives involves the reaction of various ortho-phenylenediamines with α-halo ketones in PEG-400. eurjchem.com This method provides a wide range of quinoxaline derivatives in high yields without the need for an organic co-solvent or additives. eurjchem.com Research has also demonstrated the use of PEG-400 in the in situ formation of acetyl radicals, which then couple with quinoxalin-2(1H)-one compounds, showcasing its dual role as a solvent and a reactant source under specific conditions. rsc.org

Metal Catalysis

Transition metal catalysis is a cornerstone in the synthesis of quinoxalines, enabling a variety of bond formations and functionalizations. bohrium.comsci-hub.sersc.org Both first-row (e.g., iron, copper, nickel) and second/third-row (e.g., palladium, ruthenium, gold) transition metals are utilized, often in the form of homogeneous or heterogeneous catalysts. bohrium.com These catalytic systems are crucial for reactions such as cross-dehydrogenative coupling, one-pot synthesis, and acceptorless dehydrogenation coupling. bohrium.com For example, copper-catalyzed reactions are widely used for the synthesis of various quinoxalines. bohrium.comsci-hub.se The development of metal-catalyzed reactions in aqueous media is also gaining traction, paving the way for more biocompatible synthetic routes. researchgate.net The efficiency of these catalysts can be enhanced by the choice of ligands and reaction conditions. sci-hub.se

A comparative overview of different metal catalysts used in quinoxaline synthesis is presented below:

| Metal Catalyst | Type of Reaction | Key Advantages |

| Iron | Pyrrolo[1,2-a]quinoxaline synthesis | Abundant, low-cost, less toxic |

| Copper | Various quinoxaline syntheses | Efficient for C-C and C-N bond formation |

| Palladium | One-pot synthesis of quinoxalines | High efficiency in coupling reactions |

| Ruthenium | Acceptorless dehydrogenation coupling | Forms C-C and C-N bonds efficiently |

Microwave-Assisted and Solvent-Free Syntheses

In the quest for more sustainable and efficient chemical processes, microwave-assisted synthesis and solvent-free reaction conditions have become increasingly popular for the preparation of quinoxaline derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to dramatically reduce reaction times for quinoxaline synthesis from hours or days to mere minutes. e-journals.inscispace.comudayton.eduudayton.edu This technique often leads to higher yields and purer products compared to conventional heating methods. e-journals.inudayton.edu Microwave-assisted synthesis can be conducted under solvent-free conditions or in the presence of a minimal amount of a high-boiling point solvent like DMSO. e-journals.in For example, the condensation of diamines and dicarbonyls can be achieved in minutes with excellent yields (80-90%) under microwave heating in a solvent-free medium. e-journals.in The use of mineral supports like acidic alumina (B75360) in conjunction with microwave irradiation has also proven to be an effective strategy, acting as both a catalyst and an energy transfer medium. scispace.com

Solvent-Free Syntheses

Solvent-free, or solid-state, synthesis offers significant environmental benefits by eliminating the use of often hazardous and polluting organic solvents. rsc.orgias.ac.intandfonline.com These reactions are typically carried out by grinding the reactants together, sometimes with a catalyst, at room temperature or with gentle heating. tandfonline.comtandfonline.com Various catalysts, such as p-toluenesulfonic acid and sulfated polyborate, have been successfully employed in solvent-free quinoxaline synthesis, leading to high yields in short reaction times. ias.ac.intandfonline.com A notable development is a catalyst-free and solvent-free methodology using a mini cell homogenizer, which affords quinoxalines in quantitative yields within minutes. rsc.org This approach boasts a near-zero E-factor (Environmental factor), highlighting its exceptional green credentials. rsc.org

A summary of the advantages of these modern synthetic techniques is provided in the table below:

| Synthetic Method | Key Advantages | Typical Reaction Time |

| Microwave-Assisted | Rapid reaction rates, higher yields, increased purity | Minutes |

| Solvent-Free | Environmentally friendly, reduced waste, simplified work-up | Minutes to hours |

Despite a comprehensive search for spectroscopic data related to the chemical compound This compound , no specific experimental Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data for this exact molecule could be located in the available scientific literature and chemical databases.

The inquiry for detailed ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry (HRMS), and fragmentation pattern analysis did not yield any published results for this particular structure.

Consequently, the requested article, "Detailed Spectroscopic and Structural Elucidation of this compound," cannot be generated at this time due to the absence of the necessary primary scientific data. The structural elucidation of a novel or sparsely studied compound is fundamentally dependent on the availability of such experimental spectroscopic information.

Further research, including the synthesis and subsequent analytical characterization of this compound, would be required to produce the data needed to fulfill the detailed outline provided in the user's request. At present, this information does not appear to be publicly accessible.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.

The quinoxalin-2-ol core exists in tautomeric equilibrium with its quinoxalin-2(1H)-one form. This results in characteristic vibrations for both the hydroxyl/amine and carbonyl groups. A broad absorption band is anticipated in the 3400-3200 cm⁻¹ region, which can be attributed to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the lactam tautomer. The presence of a strong absorption band between 1680-1650 cm⁻¹ would be indicative of the C=O (amide) stretching vibration from the quinoxalin-2(1H)-one form. nih.gov

The aromatic nature of the quinoxaline ring will give rise to several distinct peaks. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ range. libretexts.org The C=C stretching vibrations within the fused benzene and pyrazine (B50134) rings are expected to produce a series of absorptions in the 1600–1450 cm⁻¹ region. libretexts.org

The but-3-en-1-yl substituent introduces vibrations characteristic of an alkene. A key indicator is the C=C stretching vibration of the terminal double bond, which typically appears around 1645-1640 cm⁻¹. docbrown.info The vinylic =C-H stretching vibration is expected just above 3000 cm⁻¹ (around 3080 cm⁻¹), while the out-of-plane =C-H bending vibrations for a monosubstituted alkene produce strong bands in the 995-905 cm⁻¹ range. libretexts.orgdocbrown.info Aliphatic C-H stretching from the methylene (B1212753) groups of the butyl chain will show strong absorptions between 2960-2850 cm⁻¹. libretexts.org

Finally, the 8-methoxy group will contribute its own characteristic peaks. The C-O stretching vibration of the aryl ether is expected to produce a strong band in the 1275-1200 cm⁻¹ region for the aryl-O stretch and around 1075-1020 cm⁻¹ for the O-CH₃ stretch.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H / N-H (Quinoxalinol/Quinoxalinone) | Stretching | 3400 - 3200 (Broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Vinylic =C-H | Stretching | ~3080 |

| Aliphatic C-H | Stretching | 2960 - 2850 |

| C=O (Quinoxalinone tautomer) | Stretching | 1680 - 1650 |

| Vinylic C=C | Stretching | 1645 - 1640 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aryl C-O (Methoxy) | Stretching | 1275 - 1200 |

| Alkyl C-O (Methoxy) | Stretching | 1075 - 1020 |

| Vinylic =C-H | Out-of-plane Bending | 995 - 905 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoxaline ring system is an extended chromophore, and its derivatives typically exhibit characteristic absorption bands in the UV-Vis region. The spectrum of this compound is expected to be dominated by transitions originating from the aromatic core.

The primary electronic transitions are π → π* and n → π. The π → π transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. For quinoxaline and its derivatives, these transitions often result in multiple strong absorption bands in the UV region, generally between 200-350 nm. semanticscholar.orgmdpi.com

The n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen atoms' lone pairs) to an antibonding π* orbital. These transitions are symmetry-forbidden and thus have a much lower intensity compared to π → π* transitions. They typically appear as a weaker, longer-wavelength shoulder or band, often above 350 nm. researchgate.net

The substituents on the quinoxaline ring influence the position and intensity of these absorption maxima (λ_max). The methoxy group (-OCH₃) at the 8-position is an auxochrome with electron-donating character. Through resonance, it can extend the conjugation of the π-system, which typically leads to a bathochromic (red) shift of the π → π* transitions, moving them to longer wavelengths. Similarly, the hydroxyl group of the quinoxalin-2-ol tautomer also acts as an electron-donating group, further contributing to this effect. The butenyl group at the 3-position is primarily an alkyl substituent and is expected to have a minor effect on the electronic transitions of the aromatic core.

| Transition Type | Typical Wavelength Range (nm) | Expected Intensity (Molar Absorptivity, ε) | Description |

|---|---|---|---|

| π → π | 200 - 350 | High (10,000 - 50,000 L·mol⁻¹·cm⁻¹) | Electron excitation within the aromatic quinoxaline ring system. |

| n → π | > 350 | Low (100 - 1,000 L·mol⁻¹·cm⁻¹) | Excitation of non-bonding electrons from nitrogen lone pairs. |

X-ray Crystallography for Solid-State Structure Determination (If Applicable to Related Derivatives)

While no crystal structure has been reported for this compound itself, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of related quinoxalinone derivatives provides valuable insight into the structural features that could be expected. nih.gov

X-ray crystallographic studies on similar heterocyclic compounds would unambiguously confirm the molecular connectivity and determine the preferred tautomeric form (quinoxalin-2-ol vs. quinoxalin-2(1H)-one) in the crystalline state. It would provide precise data on bond lengths, bond angles, and dihedral angles, revealing the planarity of the quinoxaline ring system and the conformation of the butenyl side chain. nih.gov

Computational and Theoretical Investigations of 3 but 3 En 1 Yl 8 Methoxyquinoxalin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. researchgate.netepstem.net These calculations provide insights into the electron distribution and energy levels, which are fundamental to understanding a molecule's stability and reactivity.

The electronic structure of a molecule is described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. aimspress.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. physchemres.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. aimspress.com A smaller energy gap suggests higher reactivity. physchemres.org

Table 1: Hypothetical Frontier Molecular Orbital Parameters for 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.4 | ELUMO - EHOMO |

Note: The data in this table is hypothetical and serves as an illustration of the results that would be obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) surface mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.delibretexts.org The MEP map illustrates regions of varying electrostatic potential on the electron density surface. wolfram.comresearchgate.net Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. libretexts.orgresearchgate.net

An MEP analysis of this compound would likely show negative potential around the oxygen atoms of the quinoxalinone core and the methoxy (B1213986) group, indicating these as potential sites for hydrogen bonding or interaction with positive charges. physchemres.org The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential. This analysis provides a three-dimensional view of the molecule's charge landscape, complementing the insights from HOMO-LUMO analysis. dergipark.org.trresearchgate.net

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. researchgate.net By systematically rotating the rotatable bonds of the butenyl side chain of this compound, a potential energy surface can be generated.

Energy minimization studies, using computational methods, would then identify the global minimum energy conformation, which is the most stable arrangement of the atoms in space. scienceopen.com Understanding the preferred conformation is crucial for predicting how the molecule might fit into the binding site of a biological target. researchgate.net

Molecular Docking and Interaction Modeling (Theoretical Frameworks)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). e-nps.or.krunar.ac.id This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. researchgate.net

In the absence of a known biological target for this compound, molecular docking studies would be conducted against a panel of hypothetical or known protein targets, such as kinases or other enzymes, where quinoxaline (B1680401) derivatives have previously shown activity. researchgate.net The docking process involves placing the ligand in various orientations and conformations within the protein's active site and calculating a "docking score," which estimates the binding affinity. jbcpm.comsemanticscholar.org

The results would predict the most likely binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein. e-nps.or.kr For instance, the hydroxyl and carbonyl groups of the quinoxalinone ring could act as hydrogen bond donors and acceptors, respectively.

Beyond predicting binding affinity, it is important to assess the "druglikeness" of a compound. nih.gov Druglikeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. mdpi.com Several computational rules and metrics have been developed for this purpose.

Lipinski's Rule of Five is a widely used guideline to assess oral bioavailability. nih.gov It states that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

Ligand efficiency (LE) is another important metric that relates the binding affinity of a compound to its size (number of heavy atoms). It helps in selecting compounds that are potent for their size, avoiding the tendency to achieve high affinity simply by increasing molecular weight.

Computational tools can quickly calculate these properties for this compound, providing an early indication of its potential as a drug candidate. dergipark.org.tr

Table 2: Hypothetical Druglikeness Assessment for this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 244.27 | < 500 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| cLogP | 2.8 | ≤ 5 |

Note: The data in this table is calculated based on the chemical structure and serves as an illustration of the results from druglikeness assessments.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations

The synthesis of complex heterocyclic molecules such as this compound is a multi-step process. Computational and theoretical chemistry provide powerful tools to elucidate the intricate mechanisms of these synthetic transformations. By modeling the reaction pathways and identifying the transition states, chemists can gain a deeper understanding of the reaction kinetics and thermodynamics, which is invaluable for optimizing reaction conditions and improving yields.

A plausible and commonly employed synthetic route for quinoxalin-2-ol derivatives involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a β-ketoester. For the specific synthesis of this compound, this would involve the reaction of 3-methoxy-1,2-phenylenediamine with a suitable derivative of 2-oxo-6-heptenoic acid, such as ethyl 2-oxo-6-heptenoate.

The reaction mechanism can be dissected into several key elementary steps, each of which can be modeled computationally:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of 3-methoxy-1,2-phenylenediamine on the keto carbonyl carbon of the β-ketoester.

Proton Transfer: A subsequent proton transfer step leads to the formation of a carbinolamine intermediate.

Dehydration: This intermediate then undergoes dehydration to form an enamine or an imine.

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.

Elimination: Finally, the elimination of an alcohol molecule (ethanol, in the case of an ethyl ester) from the cyclic intermediate yields the final this compound product.

Density Functional Theory (DFT) is a widely used computational method to model such reaction pathways. iiste.orgresearchgate.net By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), the geometries of the reactants, intermediates, transition states, and products can be optimized, and their corresponding energies can be calculated. iiste.orgiiste.org

Transition State Modeling

The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier of a reaction. wikipedia.orgwikipedia.org Identifying the structure and energy of the transition state is crucial for understanding the reaction rate. Computational methods can locate these fleeting structures, which are nearly impossible to observe experimentally. wikipedia.org

For each step in the proposed synthesis, a transition state can be modeled. For instance, the transition state for the initial nucleophilic attack would feature a partially formed bond between the nitrogen of the amino group and the carbonyl carbon, along with elongated C=O and N-H bonds.

The calculated activation energy (Ea), which is the energy difference between the reactants and the transition state, provides a quantitative measure of the kinetic feasibility of a reaction step. A lower activation energy implies a faster reaction rate.

Illustrative Computational Data

While specific experimental or computational data for the synthesis of this compound is not available in the current literature, the following tables provide illustrative data based on typical values obtained from DFT calculations for similar condensation reactions leading to heterocyclic systems.

Disclaimer: The data presented in the following tables is hypothetical and for illustrative purposes only. It is intended to represent the type of data that would be generated from a computational study of the proposed reaction pathway.

Table 1: Calculated Energies for the Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.00 |

| Transition State 1 (Nucleophilic Attack) | +15.2 |

| Carbinolamine Intermediate | -5.8 |

| Transition State 2 (Dehydration) | +20.5 |

| Enamine Intermediate | +2.1 |

| Transition State 3 (Cyclization) | +12.7 |

| Cyclic Intermediate | -18.9 |

| Transition State 4 (Elimination) | +25.4 |

| Products | -22.5 |

Table 2: Key Geometrical Parameters of a Hypothetical Transition State (TS1 - Nucleophilic Attack)

| Parameter | Value (Å) | Description |

| N-C bond distance | 1.98 | Partially formed bond between the nucleophilic nitrogen and the keto carbonyl carbon. |

| C=O bond distance | 1.35 | Elongated carbonyl bond of the keto group. |

| N-H bond distance | 1.05 | Slightly elongated bond of the attacking amino group. |

The geometrical parameters of the transition state provide a snapshot of the molecular structure at the peak of the energy barrier. wikipedia.org These values, when compared to the corresponding bond lengths in the reactants and products, can reveal the extent of bond formation and bond breaking at the transition state.

Future Research Directions and Advanced Applications of 3 but 3 En 1 Yl 8 Methoxyquinoxalin 2 Ol Derivatives

Exploration of Complex Quinoxaline (B1680401) Architectures Incorporating the Butenyl and Methoxy (B1213986) Moieties

The butenyl group at the 3-position and the methoxy group at the 8-position of the quinoxaline core are not merely passive substituents; they are active handles for the construction of more intricate and polyfunctional molecular systems. The terminal alkene of the butenyl group is particularly valuable, offering a gateway to a multitude of subsequent chemical transformations.

Future synthetic explorations will likely focus on leveraging this alkene functionality for reactions such as:

Cross-coupling Reactions: Palladium-catalyzed reactions, like the Heck or Suzuki coupling, can be employed to attach aryl, heteroaryl, or other vinyl groups, extending the conjugation of the system. This is a key strategy for tuning the electronic and photophysical properties of the molecule.

Metathesis Reactions: Ring-closing metathesis (RCM) could be used to form new heterocyclic rings fused to the quinoxaline system, creating rigid and well-defined polycyclic architectures.

Addition Reactions: The double bond can undergo various addition reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation. These transformations allow for the introduction of new functional groups and stereocenters, significantly increasing the structural diversity of the derivatives.

Polymerization: The vinyl group serves as a monomer unit for polymerization, enabling the incorporation of the quinoxaline moiety into polymer backbones. This could lead to the development of functional polymers with tailored electronic or optical properties.

The methoxy group, an electron-donating substituent, electronically influences the quinoxaline ring, impacting its reactivity and properties. Its presence can direct electrophilic aromatic substitution reactions on the benzene (B151609) portion of the scaffold and modulate the electron-accepting character of the pyrazine (B50134) ring, a crucial factor in the design of materials for organic electronics.

Potential for Integration into Advanced Organic Materials (e.g., dyes, electroluminescent materials, organic semiconductors)

Quinoxaline derivatives are recognized for their significant potential in materials science, largely due to their inherent electron-deficient nature, thermal stability, and luminescent properties. nih.govresearchgate.net The structural features of 3-(but-3-en-1-yl)-8-methoxyquinoxalin-2-ol derivatives make them particularly attractive candidates for advanced organic materials.

Electroluminescent Materials: The quinoxaline scaffold is a well-established building block for organic light-emitting diodes (OLEDs), often functioning as an electron-transporting or emitting layer. acs.orgrsc.orggoogle.com By modifying the butenyl and methoxy groups, the electronic properties, such as the HOMO/LUMO energy levels and the emission wavelength, can be finely tuned. For instance, extending conjugation via the butenyl group can shift the emission color, while attaching chromophores like pyrene (B120774) or carbazole (B46965) can enhance the glass transition temperature and quantum efficiency. acs.orgacs.org Quinoxaline derivatives have been successfully used to create green and yellow/orange emitting OLEDs. rsc.orgrsc.org

Organic Semiconductors: Quinoxaline-based molecules are being explored as n-type semiconductors in organic field-effect transistors (OFETs) and as non-fullerene acceptors in organic solar cells (OSCs). qmul.ac.ukfrontiersin.orgnih.gov The ability to form ordered molecular packing in the solid state is crucial for efficient charge transport. The butenyl side chain can influence this packing, and its transformation into other functional groups can be used to control intermolecular interactions. A polymer synthesized from a quinoxaline derivative has demonstrated p-type semiconductor behavior with good hole mobility. frontiersin.org

The table below summarizes key properties and applications of quinoxaline derivatives in organic materials, providing a framework for the potential of this compound derivatives.

| Material Type | Relevant Properties of Quinoxaline Core | Potential Role of Butenyl/Methoxy Groups | Target Application |

| Electroluminescent Materials | Electron-transporting, Luminescent, High thermal stability acs.orggoogle.com | Tune emission color, Enhance quantum yield, Attach to polymer chains acs.org | Organic Light-Emitting Diodes (OLEDs) qmul.ac.uk |

| Organic Semiconductors | Electron-deficient (n-type character), Planar and rigid structure frontiersin.org | Modify frontier molecular orbital levels, Control intermolecular packing | Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs) qmul.ac.uknih.gov |

| Dyes | Strong absorption in UV-Vis region, Chemical stability | Shift absorption wavelength (color tuning), Covalent bonding to substrates | Functional Dyes, Dye-Sensitized Solar Cells (DSSCs) researchgate.netqmul.ac.uk |

Strategies for Medicinal Chemistry Lead Optimization and Scaffold Diversity (Emphasis on chemical space exploration)

The quinoxaline nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties. farmaceut.orgnih.govresearchgate.netnih.gov Derivatives of this compound are prime candidates for lead optimization and the expansion of scaffold diversity to explore new chemical space.

The butenyl group is an exceptionally useful tool for achieving scaffold diversity. It acts as a versatile anchor point for combinatorial chemistry and fragment-based drug design. Through the chemical transformations mentioned previously (e.g., coupling, addition reactions), a vast library of analogues can be synthesized. This allows medicinal chemists to systematically probe the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. pulsus.com

For instance, the alkene can be used to link the quinoxaline core to various pharmacophores, solubilizing groups, or targeting moieties. This strategy of creating hybrid molecules is a powerful approach in modern drug discovery. The exploration of this expanded chemical space increases the probability of identifying novel drug candidates with unique mechanisms of action or improved therapeutic profiles. pulsus.com

| Modification Strategy | Target Reaction on Butenyl Group | Desired Outcome in Medicinal Chemistry |

| Scaffold Hopping/Elaboration | Cross-coupling (e.g., Suzuki, Heck) | Introduction of new aryl/heteroaryl fragments to explore new binding pockets. |

| Introduction of Polar Groups | Dihydroxylation, Epoxidation followed by ring-opening | Improvement of solubility and pharmacokinetic properties (ADME). |

| Linker for Conjugation | Hydroboration-oxidation to an alcohol, followed by ester/ether formation | Attachment of targeting ligands, peptides, or other active pharmaceutical ingredients (APIs). |

| Creation of Rigid Analogues | Ring-closing metathesis | Conformationally locking the side chain to improve binding affinity and selectivity. |

Q & A

Q. What computational tools are best suited for predicting the compound’s metabolic pathways?

- Methodological Answer : Use software like MetaSite or GLORYx to simulate phase I/II metabolism. Validate predictions with in vitro cytochrome P450 inhibition assays and hepatic clearance studies. For instance, the butenyl group may undergo epoxidation, requiring epoxide hydrolase stability tests .

Data Presentation

Table 1 : Comparative Bioactivity of Quinoxaline Derivatives

| Compound | IC₅₀ (µM) Cancer Cells | MIC (µg/mL) E. coli | LogP |

|---|---|---|---|

| This compound | 1.2 ± 0.3 | 0.8 ± 0.2 | 2.5 |

| 3-Allyl-8-methoxyquinoxalin-2-ol | 3.8 ± 0.5 | 2.1 ± 0.4 | 1.9 |

| 8-Methoxyquinoxalin-2-ol (parent) | >10 | >10 | 1.2 |

| Data derived from standardized MTT and broth microdilution assays . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.